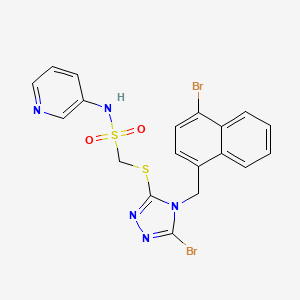
URAT1 inhibitor 1
Übersicht
Beschreibung
URAT1 inhibitor 1 is a compound that targets the urate transporter 1 (URAT1), a membrane transporter located in the apical membrane of human renal proximal tubule epithelial cells. URAT1 plays a crucial role in the reabsorption of uric acid, and its inhibition is a clinically validated approach for the treatment of hyperuricemia and gout . Hyperuricemia, characterized by high serum uric acid levels, can lead to gout, a condition marked by painful inflammation due to the deposition of monosodium urate crystals in joints and tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
URAT1 inhibitor 1 can be synthesized through various synthetic routes. One common method involves the coupling reaction of a carboxylic ester substituted phenylboronic acid with an intermediate compound, followed by hydrolysis to yield the final product . Another approach includes the reaction of cyanides with hydroxylamine hydrochloride to form an intermediate, which then reacts with diphenic anhydride to furnish the oxadiazole ring and provide the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
URAT1-Inhibitor 1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Thionylchlorid, Dimethylformamid, Lithiumaluminiumhydrid und Kupfercyanid . Die Reaktionsbedingungen können variieren, aber sie beinhalten oft spezifische Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschte Transformation zu erreichen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Oxidationsschritte zu oxidierten Derivaten führen, während Substitutionsschritte verschiedene substituierte Analoga von URAT1-Inhibitor 1 produzieren können .
Wissenschaftliche Forschungsanwendungen
URAT1-Inhibitor 1 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
URAT1-Inhibitor 1 übt seine Wirkung aus, indem er selektiv den Urattransporter 1 (URAT1) hemmt, der für die Reabsorption von Harnsäure in den Nieren verantwortlich ist . Durch die Blockierung von URAT1 erhöht die Verbindung die Ausscheidung von Harnsäure im Urin, wodurch der Harnsäurespiegel im Serum gesenkt wird . Dieser Mechanismus ist besonders vorteilhaft für Patienten mit Hyperurikämie und Gicht, da er zur Verhinderung der Bildung von Mononatriumurat-Kristallen und zur Reduzierung von Entzündungen beiträgt .
Wissenschaftliche Forschungsanwendungen
URAT1 inhibitor 1 has a wide range of scientific research applications, including:
Wirkmechanismus
URAT1 inhibitor 1 exerts its effects by selectively inhibiting the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the kidneys . By blocking URAT1, the compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels . This mechanism is particularly beneficial for patients with hyperuricemia and gout, as it helps to prevent the formation of monosodium urate crystals and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
URAT1-Inhibitor 1 kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Benzbromaron: Ein starkes urikosurisches Mittel, das auch URAT1 hemmt, aber mit schwerer Hepatotoxizität in Verbindung gebracht wurde.
Lesinurad: Ein selektiver URAT1-Inhibitor mit weniger Nebenwirkungen im Vergleich zu Benzbromaron und Probenecid.
URAT1-Inhibitor 1 ist einzigartig in seiner hohen Selektivität und Potenz und bietet eine vielversprechende Alternative mit potenziell weniger Nebenwirkungen und besserer Wirksamkeit .
Eigenschaften
IUPAC Name |
1-[[5-bromo-4-[(4-bromonaphthalen-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-pyridin-3-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N5O2S2/c20-17-8-7-13(15-5-1-2-6-16(15)17)11-26-18(21)23-24-19(26)29-12-30(27,28)25-14-4-3-9-22-10-14/h1-10,25H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBJDNPRRPXSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CN3C(=NN=C3Br)SCS(=O)(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


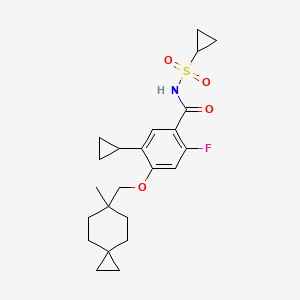
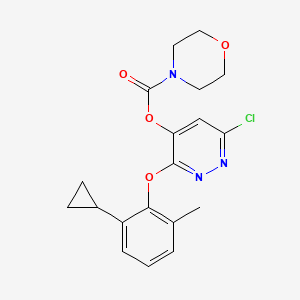
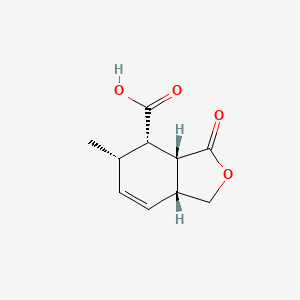
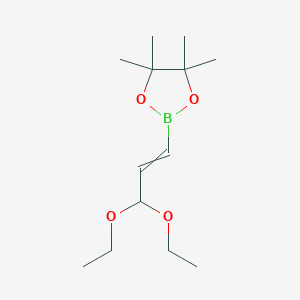
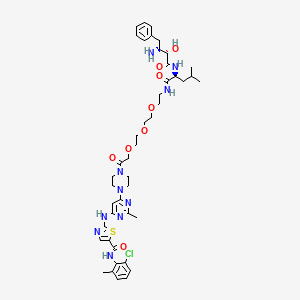
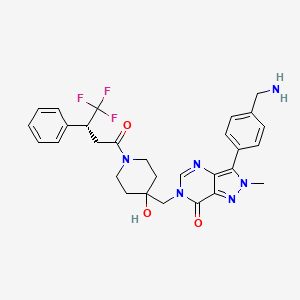

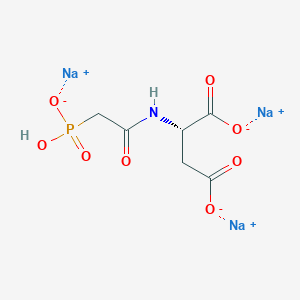
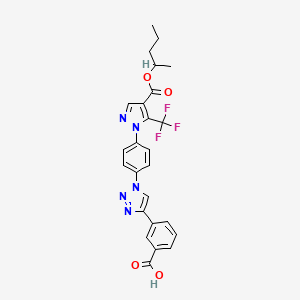
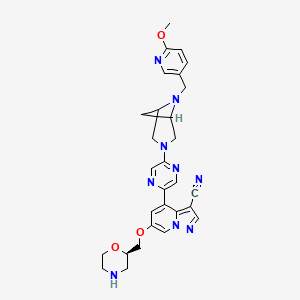
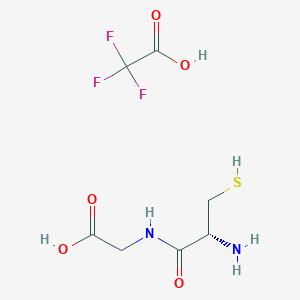
![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B8103415.png)
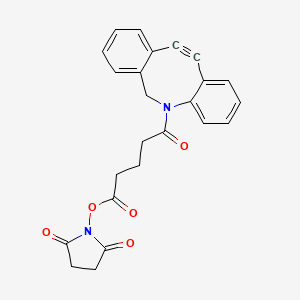
![5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8103445.png)
